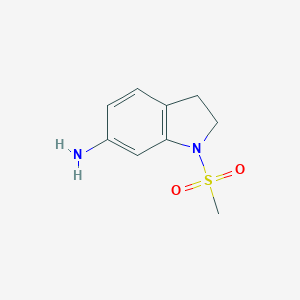
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid, also known as MQAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MQAA belongs to the class of quinolinic acid derivatives that have shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been studied for its potential therapeutic applications in various scientific research studies. One of the significant applications of (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid is its neuroprotective effect. (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been shown to protect neurons from oxidative stress-induced cell death, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Wirkmechanismus
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid's mechanism of action involves the activation of the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress. (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid activates this pathway by increasing the expression of antioxidant enzymes, which protect cells from oxidative stress-induced damage. Additionally, (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, further contributing to its neuroprotective effect.
Biochemical and Physiological Effects:
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1, glutathione peroxidase, and superoxide dismutase. Additionally, (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects contribute to (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid's neuroprotective effect by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid in lab experiments is its high purity and stability. The optimized synthesis method produces (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid with good purity, making it suitable for use in various scientific studies. Additionally, (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid is stable under physiological conditions, making it an ideal candidate for in vivo studies.
However, one of the limitations of using (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid in lab experiments is its limited solubility in water. This makes it challenging to administer (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid to cells or animals in a water-based solution. Researchers have overcome this limitation by using organic solvents such as DMSO to dissolve (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid.
Zukünftige Richtungen
There are several future directions for (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid research. One of the potential directions is to study its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid's neuroprotective effect fully. Furthermore, researchers can explore the potential of (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid in treating other diseases that involve oxidative stress and inflammation, such as cancer and cardiovascular diseases.
Conclusion:
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid is a synthetic compound that has shown promising results in various scientific studies. Its neuroprotective effect makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The optimized synthesis method produces (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid with good purity, making it suitable for use in various scientific studies. Further research is needed to understand the molecular mechanisms underlying (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid's neuroprotective effect fully, and to explore its potential in treating other diseases involving oxidative stress and inflammation.
Synthesemethoden
The synthesis of (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid involves the reaction of 7-methoxy-1,2,3,4-tetrahydroquinoline-2,3-dione with chloroacetic acid in the presence of sodium hydride. The resulting compound is then subjected to hydrolysis to obtain (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid. This method has been optimized to produce high yields of (7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid with good purity.
Eigenschaften
Produktname |
(7-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2-(7-methoxy-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-17-9-3-2-7-4-8(5-11(14)15)12(16)13-10(7)6-9/h2-4,6H,5H2,1H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
PQDUHNVQASKBJU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)

![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)



![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)